

Elvitegravir (GS-9137): A Technical Overview of its Chemical Structure and Properties

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Compound of Interest		
Compound Name:	HIV-1 integrase inhibitor 10	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Elvitegravir (also known as GS-9137 and JTK-303) is a potent, once-daily, orally administered antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs).[1] Developed through a collaboration between Japan Tobacco Inc. and Gilead Sciences, it is a critical component of several combination therapies for the treatment of HIV-1 infection.[2][3] Elvitegravir's mechanism of action involves the inhibition of the HIV-1 integrase enzyme, a crucial enzyme for the integration of viral DNA into the host cell's genome, thereby preventing viral replication.[4] This document provides a comprehensive technical overview of Elvitegravir's chemical structure, physicochemical properties, pharmacokinetics, and mechanism of action, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

Elvitegravir is a quinolone derivative with a complex chemical structure that is central to its function as an integrase inhibitor.

Chemical Structure:

Image of Elvitegravir's chemical structure would be placed here in a real document.



Table 1: Chemical and Physical Properties of Elvitegravir

Property	Value	Reference
IUPAC Name	6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid	
Synonyms	GS-9137, JTK-303, EVG	_
CAS Number	697761-98-1	_
Molecular Formula	C23H23CIFNO5	_
Molecular Weight	447.9 g/mol	_
Appearance	White to light yellow powder	
Melting Point	93-96°C	
Solubility	<0.3 mcg/mL in water. Soluble in DMF (20 mg/ml) and DMSO (10 mg/ml).	[4]
pKa (predicted)	5.3	[4]
logP (predicted)	4.3	
Protein Binding	98-99%	-

Pharmacokinetics and Metabolism

Elvitegravir is characterized by its pharmacokinetic profile, which necessitates coadministration with a pharmacokinetic enhancer.

Table 2: Pharmacokinetic Properties of Elvitegravir



Parameter	Value	Reference
Bioavailability	Improved with food, particularly fatty meals.	
Time to Peak Plasma Concentration (Tmax)	Approximately 4 hours (when co-administered with ritonavir)	[5]
Metabolism	Primarily by cytochrome P450 3A (CYP3A) and secondarily by UDP- glucuronosyltransferase 1A1/3 (UGT1A1/3).	[2][6][7]
Elimination Half-life	Approximately 8.7 hours (when co-administered with ritonavir).	[4]
Excretion	Primarily in feces (~95%) and a small amount in urine.	

Elvitegravir's metabolism is primarily mediated by CYP3A enzymes.[2][6][7] This necessitates its co-administration with a CYP3A inhibitor, such as ritonavir or cobicistat, to boost its plasma concentrations and prolong its half-life, allowing for once-daily dosing.[5][7]

Pharmacodynamics and In Vitro Activity

Elvitegravir demonstrates potent activity against HIV-1 by inhibiting the strand transfer step of integration.

Table 3: In Vitro Activity of Elvitegravir

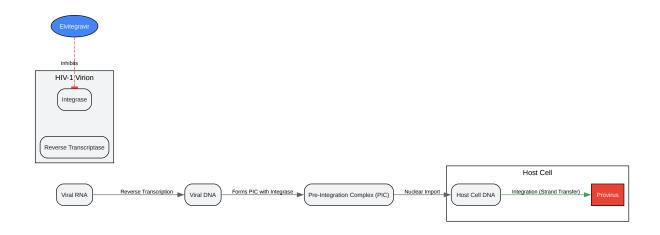


Assay	Value	Reference
IC50 (HIV-1 Integrase Strand Transfer)	7.2 nM	[8][9]
EC50 (HIV-1 Wild-Type Strains)	0.9 nM	[8]
EC50 (HIV-1 Clinical Isolates)	0.1 to 1.26 nM	
IC50 (HIV-1IIIB)	0.7 nM	[10]
IC50 (HIV-2EHO)	2.8 nM	[10]
IC50 (HIV-2ROD)	1.4 nM	[10]

Mechanism of Action

Elvitegravir targets the HIV-1 integrase enzyme, a key component of the viral replication machinery. By binding to the active site of integrase, Elvitegravir prevents the covalent insertion, or "strand transfer," of the reverse-transcribed viral DNA into the host cell's chromosomal DNA. This action effectively halts the establishment of the HIV provirus, thereby blocking viral replication.





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Caption: Mechanism of Elvitegravir in inhibiting HIV-1 replication.

Experimental Protocols HIV-1 Integrase Strand Transfer Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Elvitegravir on the strand transfer reaction catalyzed by HIV-1 integrase.

Methodology:

- Reagents and Materials:
 - Recombinant HIV-1 integrase enzyme.



- Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and a target DNA.
 One of the donor DNA strands is typically labeled (e.g., with biotin or a fluorescent tag).
- Assay buffer containing divalent cations (e.g., Mg2+ or Mn2+), which are essential for integrase activity.
- Elvitegravir stock solution of known concentration.
- 96-well plates coated with a molecule that can capture the target DNA (e.g., streptavidin if the target is biotinylated).
- Detection reagents (e.g., an antibody or enzyme conjugate that recognizes the labeled donor DNA).

Procedure:

- The integrase enzyme is pre-incubated with the donor DNA substrate to form a stable enzyme-substrate complex.
- Serial dilutions of Elvitegravir are added to the wells of the microplate.
- The pre-formed integrase-donor DNA complex is then added to the wells.
- The strand transfer reaction is initiated by the addition of the target DNA.
- The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
- The reaction is stopped, and the plate is washed to remove unreacted components.
- The amount of integrated donor DNA is quantified using a suitable detection method (e.g., colorimetric or fluorescence measurement).

Data Analysis:

 The percentage of inhibition is calculated for each concentration of Elvitegravir relative to a no-drug control.



 The IC50 value, the concentration of the drug that inhibits 50% of the integrase activity, is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antiviral Activity (EC50) Assay

Objective: To determine the effective concentration of Elvitegravir that inhibits 50% of HIV-1 replication in a cell-based assay.

Methodology:

- Cells and Virus:
 - A susceptible cell line (e.g., MT-4 cells or peripheral blood mononuclear cells PBMCs).
 - A laboratory-adapted or clinical isolate of HIV-1.
- Procedure:
 - Cells are seeded in 96-well plates.
 - Serial dilutions of Elvitegravir are added to the wells.
 - The cells are then infected with a known amount of HIV-1.
 - The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 3-7 days).
- Quantification of Viral Replication:
 - Viral replication is quantified by measuring a viral marker in the cell culture supernatant, such as:
 - p24 antigen: a viral core protein, measured by ELISA.
 - Reverse transcriptase (RT) activity: measured by a colorimetric or radioactive assay.
 - Reporter gene expression: if using a recombinant virus that expresses a reporter gene (e.g., luciferase or green fluorescent protein).



• Data Analysis:

- The percentage of inhibition of viral replication is calculated for each drug concentration compared to a virus control without the drug.
- The EC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve. A cytotoxicity assay is typically run in parallel to ensure that the observed antiviral effect is not due to toxicity to the host cells.

Conclusion

Elvitegravir is a well-characterized HIV-1 integrase strand transfer inhibitor with potent in vitro activity and a well-defined pharmacokinetic profile. Its mechanism of action, targeting a critical step in the viral life cycle, makes it an effective component of antiretroviral therapy. This technical guide provides core chemical, pharmacokinetic, and pharmacodynamic information to support further research and development in the field of HIV therapeutics.

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